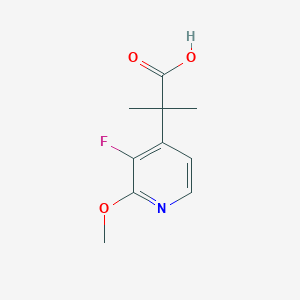
2-(3-Fluoro-2-methoxypyridin-4-yl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-2-methoxypyridin-4-yl)-2-methylpropanoic acid is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methylpropanoic acid moiety attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-2-methoxypyridin-4-yl)-2-methylpropanoic acid typically involves the following steps:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom with a metal (such as lithium or magnesium) followed by borylation to introduce the boronic acid group.
Directed Ortho-Metallation (DoM) and Borylation: This approach uses directed ortho-metallation to selectively introduce the boronic acid group at the desired position on the pyridine ring.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane using palladium catalysts.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This approach uses iridium or rhodium catalysts to activate C-H or C-F bonds and introduce the boronic acid group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, yield, and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-2-methoxypyridin-4-yl)-2-methylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-Fluoro-2-methoxypyridin-4-yl)-2-methylpropanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-2-methoxypyridin-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups on the pyridine ring play a crucial role in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-methoxypyridin-4-ylboronic acid: Similar structure but with a boronic acid group instead of a methylpropanoic acid moiety.
2-Methoxy-3-fluoropyridine: Lacks the methylpropanoic acid group but shares the pyridine ring with fluorine and methoxy substituents.
Uniqueness
2-(3-Fluoro-2-methoxypyridin-4-yl)-2-methylpropanoic acid is unique due to the presence of both the fluorine and methoxy groups on the pyridine ring, along with the methylpropanoic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Properties
Molecular Formula |
C10H12FNO3 |
|---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
2-(3-fluoro-2-methoxypyridin-4-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12FNO3/c1-10(2,9(13)14)6-4-5-12-8(15-3)7(6)11/h4-5H,1-3H3,(H,13,14) |
InChI Key |
YXRKGRCOYUYKRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C(=NC=C1)OC)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,5,7-Tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid](/img/structure/B13085857.png)
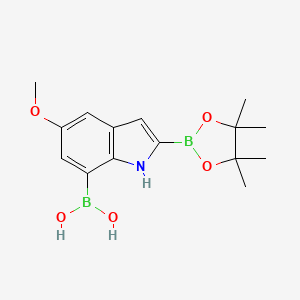
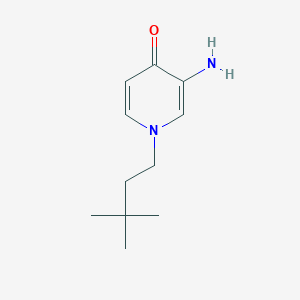

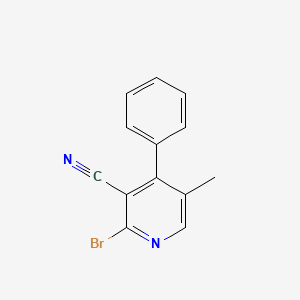
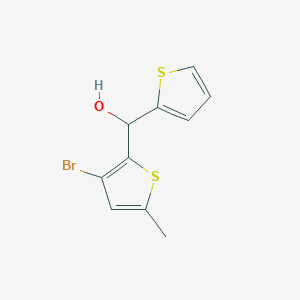
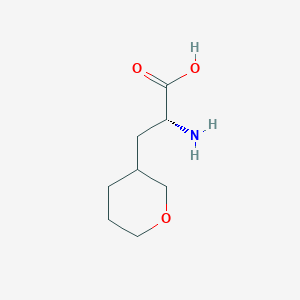



![2-(1-(N,N-Dimethylsulfamoyl)azetidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B13085914.png)
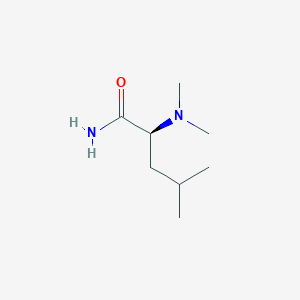

![Methyl 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B13085928.png)
